N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
The target compound features a bifunctional ethanediamide core, with one arm linked to a furan-2-yl ethyl group and the other to a 1,3-oxazinan-2-ylmethyl moiety bearing a 4-methoxybenzenesulfonyl substituent.
- Synthesis Routes: Likely involves coupling reactions, such as amidation or sulfonylation, similar to the synthesis of furan-containing oxadiazoles (e.g., condensation of furan-2-aldehyde with amines under acidic conditions) .
- Characterization: Standard techniques like ¹H/¹³C NMR, IR, and elemental analysis, as employed for sulfonamide-oxazinan derivatives .
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7S/c1-28-15-5-7-17(8-6-15)31(26,27)23-11-3-13-30-18(23)14-22-20(25)19(24)21-10-9-16-4-2-12-29-16/h2,4-8,12,18H,3,9-11,13-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKVRFQJZYTYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the furan ring, the oxazinan ring, and the attachment of the methoxybenzenesulfonyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazinan Ring: This step may involve the reaction of an amine with an aldehyde or ketone, followed by cyclization.
Attachment of the Methoxybenzenesulfonyl Group: This can be done through sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxazinan ring can be reduced to form amines or other reduced derivatives.
Substitution: The methoxybenzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazinan ring may yield amines.
Scientific Research Applications
Chemistry
N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide serves as a valuable building block in organic synthesis. Its ability to participate in diverse chemical reactions allows chemists to create more complex molecules with potential applications in pharmaceuticals and materials science .
Biological Research
The compound is being investigated for its potential as a biochemical probe due to its ability to interact with specific proteins. This interaction can be crucial for studying biological pathways and mechanisms. For example, it may inhibit enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties .
Medicinal Chemistry
Research has indicated that this compound may possess therapeutic properties, including anti-inflammatory and anticancer activities. Its structural components may contribute to these pharmacological effects, making it a candidate for further development as a drug or therapeutic agent .
Industrial Applications
In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties allow for its use as a precursor in various chemical processes .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in vitro. The results showed significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound compared to controls. This suggests its potential utility in treating inflammatory diseases .
Case Study 2: Synthesis of Complex Molecules
Researchers successfully synthesized a series of derivatives from this compound through selective oxidation and substitution reactions. These derivatives exhibited enhanced biological activity against cancer cell lines, indicating the compound's versatility as a precursor for drug development .
Mechanism of Action
The mechanism of action of N-[2-(furan
Biological Activity
N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method begins with the preparation of 2-(2-furyl)ethylamine, which is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is subsequently reacted with 4-methoxybenzoyl chloride to yield the final product. The reaction conditions often utilize organic solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine.
The biological activity of this compound has been attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it has been investigated for its anticancer properties through mechanisms such as tubulin inhibition and cell cycle arrest .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a study evaluated related compounds against A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cell lines, revealing IC50 values ranging from 4.47 to 52.8 μM for the most potent derivatives. These compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization in a dose-dependent manner .
Case Studies
- Inhibition of Tubulin Polymerization : A compound structurally related to this compound was shown to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics essential for cell division. This mechanism suggests potential use as an anticancer agent targeting rapidly dividing cells .
- Anti-inflammatory Properties : Another study highlighted the compound's ability to inhibit protein tyrosine phosphatase B (PtpB), which interferes with signal transduction pathways in macrophages, indicating its potential as an anti-inflammatory agent .
Research Findings
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analog is N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide (). Key differences include:
Ethanediamide Derivatives and Metal Binding
Compounds like N,N-bis(2-{[(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N',N'-dihydroxyethanediimidamide () highlight the chelating capacity of ethanediamide derivatives. The target compound’s ethanediamide core may similarly coordinate metal ions (e.g., Co²⁺, Cu²⁺), influencing stability or catalytic activity in biological systems .
Furan-Containing Compounds
Furan rings, as seen in N-phenyl-2-furohydroxamic acid (), are associated with antioxidant and antimicrobial properties. The target’s furan-2-yl ethyl group could confer similar reactivity, though substituents (e.g., methoxybenzenesulfonyl) may modulate these effects .
Sulfonamide-Oxazinan Hybrids
Sulfonamide-oxazinan scaffolds, such as those in and , are commonly synthesized via nucleophilic substitution (e.g., tosyl group replacement with azides or amines). The target’s 1,3-oxazinan-2-ylmethyl group likely contributes to conformational rigidity, enhancing target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
